molecular formula C31H27NO4 B15219414 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

Cat. No.: B15219414
M. Wt: 477.5 g/mol
InChI Key: KZTMMKZGZDPCQM-QHCPKHFHSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Formation of the biphenyl moiety: The biphenyl group is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling reagents: Palladium catalysts (Pd/C), boronic acids

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and as a tool for probing biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The biphenyl moiety can interact with hydrophobic pockets in proteins, facilitating binding and modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with target proteins and enhances the compound’s utility in various research applications.

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)23(18-22-12-4-5-13-24(22)21-10-2-1-3-11-21)19-32-31(35)36-20-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h1-17,23,29H,18-20H2,(H,32,35)(H,33,34)/t23-/m0/s1

InChI Key

KZTMMKZGZDPCQM-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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